Cloranfenicol succinato sódico

Descripción general

Descripción

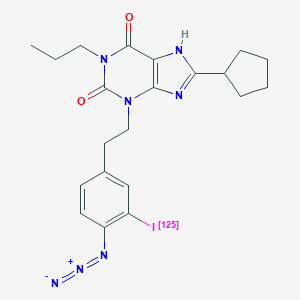

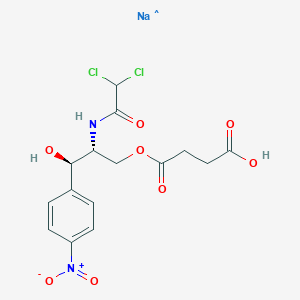

Succinato de cloranfenicol sódico: es un antibiótico de amplio espectro utilizado para tratar infecciones bacterianas graves. Es un profármaco éster del cloranfenicol, lo que significa que se convierte en la forma activa, cloranfenicol, en el cuerpo. El succinato de cloranfenicol sódico es particularmente útil para la administración intravenosa debido a su mayor solubilidad en comparación con el cloranfenicol .

Mecanismo De Acción

El succinato de cloranfenicol sódico se hidroliza en cloranfenicol, que se une a la subunidad ribosómica 50S de los ribosomas bacterianos. Esta unión inhibe la actividad de la peptidil transferasa, evitando la formación de enlaces peptídicos durante la síntesis de proteínas. Como resultado, se detiene el crecimiento bacteriano .

Aplicaciones Científicas De Investigación

Química: El succinato de cloranfenicol sódico se utiliza en biología molecular para la selección bacteriana en experimentos genéticos. También se emplea en la síntesis de varios derivados para fines de investigación .

Biología: En la investigación biológica, el succinato de cloranfenicol sódico se utiliza para estudiar la síntesis de proteínas bacterianas y los mecanismos de resistencia a los antibióticos .

Medicina: Clínicamente, el succinato de cloranfenicol sódico se utiliza para tratar infecciones graves causadas por bacterias susceptibles, incluida la meningitis, la fiebre tifoidea y las infecciones por rickettsias .

Industria: En la industria farmacéutica, el succinato de cloranfenicol sódico se utiliza en la formulación de antibióticos inyectables debido a su solubilidad y estabilidad .

Análisis Bioquímico

Biochemical Properties

Chloramphenicol sodium succinate is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol binds to bacterial ribosomes and prevents translation . It resembles uridine-5’-phosphate and binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, which prevents translation .

Cellular Effects

Chloramphenicol sodium succinate, once converted to chloramphenicol, has a broad-spectrum antibiotic effect. It inhibits bacterial protein synthesis by binding to the bacterial ribosome and preventing translation . This action can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Chloramphenicol sodium succinate involves its conversion to Chloramphenicol, which then binds to bacterial ribosomes and inhibits protein synthesis . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, preventing translation .

Temporal Effects in Laboratory Settings

The effects of Chloramphenicol sodium succinate change over time in laboratory settings. It is hydrolyzed into the active form, Chloramphenicol, in the body . The bioavailability of Chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable .

Dosage Effects in Animal Models

The effects of Chloramphenicol sodium succinate vary with different dosages in animal models .

Metabolic Pathways

Chloramphenicol sodium succinate is metabolized (hydrolyzed) by esterases in the body to active Chloramphenicol . Most of a Chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate .

Transport and Distribution

Chloramphenicol sodium succinate, once converted to Chloramphenicol, is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta .

Subcellular Localization

Chloramphenicol sodium succinate, once converted to Chloramphenicol, is a small molecule that diffuses well into many body tissues including cerebral spinal fluid (CSF) - even in the absence of inflamed meninges, eye, pleural fluid, synovial fluid, ascitic fluid, liver, and kidneys .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El succinato de cloranfenicol sódico se sintetiza esterificando el cloranfenicol con anhídrido succínico en presencia de un catalizador de amina orgánica. La reacción implica la formación de un enlace éster entre el grupo hidroxilo del cloranfenicol y el grupo carboxilo del anhídrido succínico .

Métodos de producción industrial: En entornos industriales, el succinato de cloranfenicol sódico se produce disolviendo cloranfenicol en un solvente adecuado y reaccionándolo con anhídrido succínico en condiciones controladas. El producto se purifica luego y se convierte en su forma de sal sódica para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: El succinato de cloranfenicol sódico se somete a hidrólisis para liberar el cloranfenicol activo. Esta hidrólisis está catalizada por esterasas en el cuerpo .

Reactivos y condiciones comunes:

Hidrólisis: El agua y las esterasas son los principales reactivos involucrados en la hidrólisis del succinato de cloranfenicol sódico.

Oxidación y reducción: El succinato de cloranfenicol sódico no suele sufrir reacciones de oxidación o reducción en condiciones fisiológicas.

Principales productos: El principal producto de la hidrólisis es el cloranfenicol, que ejerce el efecto antibiótico al inhibir la síntesis de proteínas bacterianas .

Comparación Con Compuestos Similares

Compuestos similares:

Cloranfenicol: La forma activa del succinato de cloranfenicol sódico, utilizada para la administración oral y tópica.

Palmitato de cloranfenicol: Un profármaco éster del cloranfenicol utilizado para la administración oral.

Singularidad: El succinato de cloranfenicol sódico es único debido a su solubilidad y idoneidad para la administración intravenosa. A diferencia del palmitato de cloranfenicol, que se utiliza por vía oral, el succinato de cloranfenicol sódico es preferido para las infecciones graves que requieren una administración rápida y controlada del antibiótico .

Propiedades

Número CAS |

982-57-0 |

|---|---|

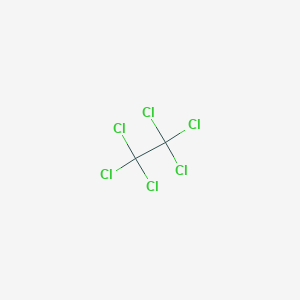

Fórmula molecular |

C15H16Cl2N2O8.Na C15H16Cl2N2NaO8 |

Peso molecular |

446.2 g/mol |

Nombre IUPAC |

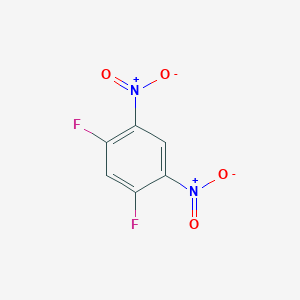

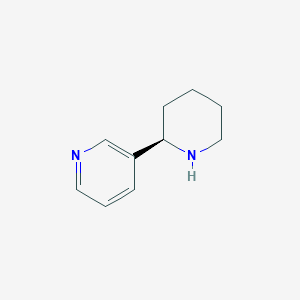

sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |

InChI |

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1 |

Clave InChI |

OQAWGHRXAVKAIG-HTMVYDOJSA-N |

SMILES isomérico |

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |

SMILES |

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |

Apariencia |

White solid |

| 982-57-0 | |

Descripción física |

Chloramphenicol sodium succinate is a white powder. (NTP, 1992) |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

3544-94-3 (Parent) |

Solubilidad |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) |

Sinónimos |

1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt; Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt; Betamicetin; Chloramphen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chloramphenicol sodium succinate is a prodrug that is hydrolyzed in vivo to Chloramphenicol. [] Chloramphenicol acts by reversibly binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase activity. [] This binding interferes with the elongation process of protein synthesis, effectively preventing bacterial cell growth. []

ANone: While a detailed spectroscopic analysis is not provided in these abstracts, Chloramphenicol sodium succinate is the sodium succinate ester of Chloramphenicol. This means a succinic acid moiety is attached to the Chloramphenicol molecule, and the carboxyl group of succinic acid is present in its sodium salt form.

A: Research suggests Chloramphenicol sodium succinate can be loaded onto silicone hydrogel contact lenses, demonstrating potential for sustained release in treating ocular bacterial infections. [] The drug release was found to be directly proportional to the loading concentration. []

ANone: Chloramphenicol sodium succinate is not known to possess catalytic properties. Its primary application stems from the antibacterial activity of its active metabolite, Chloramphenicol.

ANone: The provided abstracts do not delve into computational chemistry studies or QSAR models for Chloramphenicol sodium succinate.

A: Information regarding the stability of different Chloramphenicol sodium succinate formulations is limited in the abstracts. One study mentions that Chloramphenicol sodium succinate can be hydrolyzed to active Chloramphenicol in ventricular fluid. []

ANone: The provided research abstracts do not specifically address SHE regulations concerning Chloramphenicol sodium succinate.

A: Chloramphenicol sodium succinate, when administered intramuscularly, is well absorbed and achieves therapeutic levels in the blood. [] Studies in children showed peak blood levels comparable to those achieved with intravenous administration, suggesting efficient absorption from muscle tissue. []

A: In a study on adult horses, the mean bioavailability of Chloramphenicol base after oral administration was found to be 28%, significantly lower than the bioavailability achieved with intravenous Chloramphenicol sodium succinate. []

A: Age significantly impacts the pharmacokinetics of Chloramphenicol in foals. Studies show that elimination half-life (t1/2 beta) decreases significantly from 5.29 hours in one-day-old foals to 0.34 hours in 42-day-old foals, indicating faster clearance with increasing age. [] This highlights the importance of age-specific dosing regimens for this drug in horses.

A: Hemodialysis can significantly increase the total body clearance (ClTB) of Chloramphenicol, especially in patients with compromised liver function. [] This increase in clearance during dialysis necessitates careful monitoring of drug levels and potential dose adjustments. []

A: Studies suggest that treatment of bacterial meningitis in children with intramuscular Chloramphenicol sodium succinate, combined with oral probenecid and chloramphenicol palmitate, can be as effective as intravenous administration of Chloramphenicol. [] This suggests that alternative routes of administration can be considered for this condition.

A: While the provided abstracts do not extensively cover resistance mechanisms, one study investigating Haemophilus species bacteremia in adults highlights a concerning trend of increasing resistance to Chloramphenicol. [] This underscores the importance of monitoring resistance patterns and adapting treatment strategies accordingly.

A: One study explored the possibility of using silicone hydrogel contact lenses as a sustained-release platform for Chloramphenicol sodium succinate in treating ocular infections. [] This approach holds promise for improving patient compliance and achieving targeted drug delivery to the eye.

ANone: The provided abstracts do not discuss specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects associated with Chloramphenicol sodium succinate.

ANone: Several analytical methods are mentioned in the research for measuring Chloramphenicol and its metabolites in various biological matrices:

- High-Performance Liquid Chromatography (HPLC): Utilized for determining Chloramphenicol concentrations in plasma and milk. [, , , ]

- Microbiological Assay: Used to determine plasma chloramphenicol concentrations. []

- Chloramphenicol-ELISA: Employed for monitoring serum chloramphenicol concentrations. []

- Chemical Colorimetric Method: Used to quantify plasma chloramphenicol levels. []

A: Yes, radial-compression liquid chromatography allows for the direct and simultaneous measurement of Chloramphenicol and its monosuccinate ester in minute plasma samples (as small as 10 μL). [] This method offers a rapid and efficient way to analyze both compounds in clinical settings.

ANone: The environmental impact and degradation of Chloramphenicol sodium succinate are not discussed in the provided abstracts.

ANone: The provided abstracts do not discuss studies specifically addressing the dissolution rate or solubility of Chloramphenicol sodium succinate in various media.

A: While not extensively detailed, some abstracts mention validation parameters like accuracy, precision, and specificity for the employed analytical methods, emphasizing the importance of reliable and robust analytical techniques. [, ]

ANone: The research papers provided do not delve into the specifics of quality control and assurance measures during the development, manufacturing, or distribution of Chloramphenicol sodium succinate.

ANone: The abstracts do not discuss the potential of Chloramphenicol sodium succinate to induce an immune response or any strategies to address immunogenicity concerns.

ANone: The research provided does not provide information on interactions between Chloramphenicol sodium succinate and drug transporters.

A: Contrary to its effects observed in other species, Chloramphenicol, even at doses causing a significant decrease in the activity of hepatic biotransformation enzymes (aniline hydroxylase and ethylmorphine N-demethylase), did not prolong the duration of pentobarbital or ketamine/xylazine anesthesia in guinea pigs. [] This suggests species-specific differences in drug interactions and highlights the importance of considering species-specific metabolism when extrapolating data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)